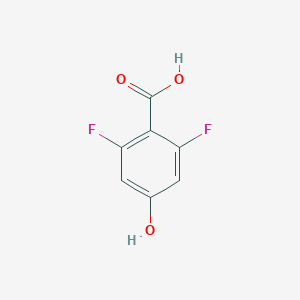

2,6-difluoro-4-Hydroxybenzoic Acid

Vue d'ensemble

Description

L'acide bêta-boswellique est un composé triterpénoïde pentacyclique principalement dérivé de la résine de l'arbre Boswellia serrata. Ce composé est connu pour ses propriétés pharmacologiques importantes, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs . Il a été traditionnellement utilisé dans divers systèmes médicaux pour améliorer l'apprentissage et la mémoire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide bêta-boswellique peut être synthétisé par extraction de la résine de Boswellia serrata. La résine est soumise à divers procédés de purification pour isoler l'acide bêta-boswellique. La méthode principale implique une extraction par solvant utilisant des solvants organiques tels que l'éthanol, le méthanol ou l'acétonitrile . La résine est dissoute dans le solvant et la solution est filtrée pour éliminer les impuretés. Le solvant est ensuite évaporé pour obtenir l'acide bêta-boswellique brut, qui est ensuite purifié à l'aide de techniques chromatographiques .

Méthodes de production industrielle : Dans les environnements industriels, la production d'acide bêta-boswellique implique des processus d'extraction et de purification à grande échelle. La résine est collectée et soumise à une extraction par solvant dans de grands réacteurs. L'extrait est ensuite concentré et purifié à l'aide d'une chromatographie liquide haute performance (CLHP) pour obtenir de l'acide bêta-boswellique de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acide bêta-boswellique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants :

Oxydation : L'acide bêta-boswellique peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : La réduction de l'acide bêta-boswellique peut être réalisée à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide bêta-boswellique, tels que l'acétyl-bêta-boswellique et le céto-bêta-boswellique. Ces dérivés présentent des activités pharmacologiques accrues .

4. Applications de la recherche scientifique

L'acide bêta-boswellique a un large éventail d'applications dans la recherche scientifique :

Médecine : Il fait l'objet de recherches approfondies pour ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs. .

5. Mécanisme d'action

L'acide bêta-boswellique exerce ses effets par le biais de diverses cibles moléculaires et voies :

Applications De Recherche Scientifique

Pharmaceutical Research

2,6-Difluoro-4-hydroxybenzoic acid is utilized in the development of pharmaceuticals due to its biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that the compound exhibits properties that may inhibit certain enzymes involved in inflammatory pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models, suggesting its potential utility in drug formulation for treating inflammatory diseases .

Analytical Chemistry

This compound is used as a standard reference material in analytical chemistry, particularly in chromatographic techniques. Its unique fluorinated structure enhances detection sensitivity in methods such as High-Performance Liquid Chromatography (HPLC).

| Application | Methodology | Outcome |

|---|---|---|

| HPLC Analysis | Standard reference for calibration | Improved accuracy in quantification |

| Mass Spectrometry | Fragmentation studies | Enhanced detection limits |

Environmental Chemistry

This compound is also being investigated for its environmental impact and degradation pathways. Studies focus on its behavior in aquatic environments and its potential effects on marine life.

Case Study :

Research conducted by environmental chemists has shown that the compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts. This finding is crucial for assessing the environmental risks associated with its use .

Material Science

In material science, this compound serves as a building block for synthesizing polymeric materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.

| Material Type | Property Enhanced | Application Example |

|---|---|---|

| Polymers | Thermal stability | High-performance coatings |

| Composites | Chemical resistance | Protective gear |

Safety Considerations

While handling this compound, it is essential to adhere to safety guidelines due to its classification as a skin and eye irritant. Appropriate personal protective equipment (PPE) should be used, including gloves and eye protection .

Mécanisme D'action

Beta-Boswellic acid exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

L'acide bêta-boswellique est comparé à d'autres composés similaires, tels que l'acide alpha-boswellique, l'acide céto-bêta-boswellique et l'acétyl-céto-bêta-boswellique . Ces composés partagent des structures similaires mais diffèrent par leurs groupes fonctionnels et leurs activités pharmacologiques. Par exemple :

Acide alpha-boswellique : Diffère par sa structure triterpénique et possède un groupe hydroxyle supplémentaire.

Acide céto-bêta-boswellique : Contient un groupe céto, ce qui améliore ses propriétés anti-inflammatoires.

Acétyl-céto-bêta-boswellique : Possède un groupe acétyle, ce qui améliore encore ses effets pharmacologiques.

L'acide bêta-boswellique se distingue par ses puissants effets anti-inflammatoires et neuroprotecteurs, ce qui en fait un composé unique et précieux dans la recherche scientifique et les applications thérapeutiques .

Activité Biologique

2,6-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of 4-hydroxybenzoic acid, characterized by its unique molecular structure and potential biological applications. With a molecular formula of and a molecular weight of 174.10 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and environmental science.

- CAS Number : 214917-68-7

- Molecular Weight : 174.10 g/mol

- Melting Point : 170-171 °C (decomposes)

- Structure :

- SMILES: OC(=O)C1=C(F)C=C(O)C=C1F

- InChI Key: NFIQGYBXSJQLSR-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that DFHBA exhibits antimicrobial activity against various bacterial strains. A study highlighted the antimicrobial efficacy of related compounds, showing that derivatives of hydroxybenzoic acids can inhibit the growth of both gram-positive and gram-negative bacteria. The IC50 values for these compounds ranged from 100 to 170 µg/mL for effective inhibition against certain microorganisms .

Inhibition of Aromatase and Steroid Sulfatase

DFHBA has been investigated as a dual aromatase and steroid sulfatase inhibitor (DASI). Aromatase is crucial in estrogen biosynthesis, making its inhibition significant in hormone-dependent cancers. In vitro studies demonstrated that DFHBA and its derivatives could effectively inhibit aromatase activity, with reported IC50 values significantly lower than those of many existing inhibitors. For instance, one derivative showed an IC50 value of 0.028 nM against aromatase in JEG-3 cells .

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| DFHBA | Aromatase | 0.028 |

| DASI | Steroid Sulfatase | 2.5 |

Structure-Activity Relationship (SAR)

The biological activity of DFHBA is influenced by its structural characteristics. Studies on SAR have shown that modifications to the fluorine substituents and hydroxyl groups can enhance or diminish its inhibitory effects on target enzymes. For instance, the introduction of additional halogen atoms has been correlated with increased potency against aromatase .

Case Studies

-

Hormonal Regulation in Cancer Therapy

A clinical case study examined the application of DFHBA derivatives in patients with hormone-receptor-positive breast cancer. The concurrent inhibition of aromatase and steroid sulfatase was hypothesized to improve treatment outcomes by reducing estrogen levels more effectively than traditional therapies alone . -

Environmental Impact Studies

DFHBA has also been studied for its potential environmental impact as a pollutant degradation product. Its antimicrobial properties suggest that it could play a role in bioremediation processes, particularly in environments contaminated with estrogenic compounds .

Propriétés

IUPAC Name |

2,6-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIQGYBXSJQLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381126 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214917-68-7 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.